N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-8-15-16(11(10)2)19-18(25-15)21-20-17(22)13-7-6-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANJIHRWMKBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 2,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole-Hydrazide Class
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851988-47-1)
- Core Structure : Features a 4,6-difluorobenzothiazole linked to a dihydrodioxine carbohydrazide.
- Synthesis : Similar hydrazide condensation but utilizes fluorinated benzothiazole precursors .
2.1.2. N-(2-(Benzo[d]thiazol-2-yl)-3-arylacryloyl-4-methylbenzenesulfonohydrazide Derivatives
- Core Structure: Incorporates a sulfonohydrazide group and arylacryloyl side chain.
- Functional Contrast: The sulfonohydrazide group introduces stronger hydrogen-bonding capacity compared to the dimethoxybenzoyl group in the target compound .
Benzimidazole-Based Hydrazide Analogues
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazides
- Core Structure : Replaces benzothiazole with benzimidazole, which has a nitrogen atom in the heterocyclic ring.
- Synthesis : Involves hydrazide condensation with benzaldehydes, similar to the target compound’s synthesis .
Triazole and Thiazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
Data Table: Structural and Functional Comparison
Discussion of Key Findings
- Structural Influence on Activity : The 4,5-dimethyl and 2,4-dimethoxy groups in the target compound likely enhance membrane permeability and target binding compared to fluorinated or sulfonated analogues. This is supported by studies on similar benzothiazole derivatives showing increased efficacy with hydrophobic substituents .
- Synthetic Feasibility : The target compound’s synthesis avoids pitfalls observed in triazole derivatives (e.g., decarboxylation), making it more scalable .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
1. Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against human lung cancer cell line A549. The half-maximal inhibitory concentration (IC50) was reported at approximately 10.88 µg/mL, indicating potent activity against this cell line .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as tyrosine kinases . This interaction may disrupt signaling pathways crucial for tumor growth.
2. Antioxidant Activity
Antioxidant properties were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
- Results : The compound exhibited notable free radical scavenging activity with an IC50 value of 37.23 µg/mL . This suggests that it could potentially protect cells from oxidative stress-related damage.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound indicate effectiveness against various bacterial strains.
- Study Findings : In vitro tests demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria . Further research is needed to elucidate the specific mechanisms behind this activity.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| Anticancer Activity | A549 | 10.88 | Significant cytotoxicity |
| Antioxidant Activity | DPPH | 37.23 | Effective free radical scavenger |
| Antimicrobial Activity | Various Bacteria | Not specified | Inhibits growth |
Case Study 1: Anticancer Efficacy in A549 Cells
In a controlled laboratory setting, researchers synthesized this compound and conducted MTT assays to evaluate its cytotoxicity on A549 cells. The results indicated a dose-dependent inhibition of cell viability, confirming its potential as an anticancer agent .
Case Study 2: Antioxidant Mechanism Investigation
Another study focused on elucidating the antioxidant mechanisms of the compound through in vitro assays and molecular modeling. The findings suggested that the compound's structure allows it to effectively donate electrons to free radicals, thus neutralizing their harmful effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
